[4-(2-Chlorobenzyl)piperazin-1-yl](1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-yl)methanone
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Overview
Description
4-(2-Chlorobenzyl)piperazin-1-ylmethanone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a chlorobenzyl group and a hexahydrocyclohepta[c]pyrazole moiety, making it a subject of study for its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chlorobenzyl)piperazin-1-ylmethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized by reacting ethylenediamine with dihaloalkanes under basic conditions.
Substitution with Chlorobenzyl Group: The piperazine ring is then reacted with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate to introduce the chlorobenzyl group.
Cyclization to Form Hexahydrocyclohepta[c]pyrazole: The intermediate is then subjected to cyclization reactions involving hydrazine derivatives to form the hexahydrocyclohepta[c]pyrazole moiety.
Final Coupling Reaction: The final step involves coupling the piperazine derivative with the hexahydrocyclohepta[c]pyrazole derivative under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(2-Chlorobenzyl)piperazin-1-ylmethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. It is used in the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.
Biology
In biological research, 4-(2-Chlorobenzyl)piperazin-1-ylmethanone is investigated for its potential pharmacological properties. It may exhibit activity against certain biological targets, making it a candidate for drug development.
Medicine
In medicine, this compound is explored for its potential therapeutic effects. It may act as an inhibitor or modulator of specific enzymes or receptors, contributing to its potential use in treating various diseases.
Industry
In the industrial sector, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 4-(2-Chlorobenzyl)piperazin-1-ylmethanone involves its interaction with specific molecular targets. It may bind to enzymes or receptors, inhibiting or modulating their activity. The exact pathways and molecular targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
4-(2-Chlorobenzyl)piperazin-1-ylmethanone: shares similarities with other piperazine derivatives and pyrazole-containing compounds.
Piperazine Derivatives: Compounds like 1-benzylpiperazine and 1-(2-chlorophenyl)piperazine.
Pyrazole Derivatives: Compounds like 1-phenylpyrazole and 1-(2-chlorophenyl)pyrazole.
Uniqueness
The uniqueness of 4-(2-Chlorobenzyl)piperazin-1-ylmethanone lies in its combined structural features, which confer distinct chemical reactivity and potential biological activity. The presence of both piperazine and pyrazole moieties in a single molecule provides a versatile platform for various applications in research and industry.
Properties
Molecular Formula |
C20H25ClN4O |
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Molecular Weight |
372.9 g/mol |
IUPAC Name |
[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-yl)methanone |
InChI |
InChI=1S/C20H25ClN4O/c21-17-8-5-4-6-15(17)14-24-10-12-25(13-11-24)20(26)19-16-7-2-1-3-9-18(16)22-23-19/h4-6,8H,1-3,7,9-14H2,(H,22,23) |
InChI Key |
KFEJSSAEAWXBFM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(CC1)NN=C2C(=O)N3CCN(CC3)CC4=CC=CC=C4Cl |
Origin of Product |
United States |
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